Product packaging for 3-Isocyano-2-methylprop-1-ene(Cat. No.:)

3-Isocyano-2-methylprop-1-ene

Cat. No.: B13582330
M. Wt: 81.12 g/mol
InChI Key: STTAGFRRJKKZFE-UHFFFAOYSA-N
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Description

Significance of Isocyanides in Organic Synthesis

Isocyanides, also known as isonitriles, are a class of organic compounds characterized by the presence of a terminal divalent carbon atom. researchgate.net This unique electronic structure, which can be represented by resonance structures depicting both carbene-like and triple bond character, is the source of their versatile reactivity. sigmaaldrich.com Isocyanides can act as both nucleophiles and electrophiles at the same carbon atom, a duality that has been harnessed in a multitude of synthetic applications. epo.org

One of the most prominent areas where isocyanides have made a significant impact is in the realm of multicomponent reactions (MCRs). researchgate.netepo.org MCRs, such as the Passerini and Ugi reactions, allow for the one-pot synthesis of complex molecules from three or more starting materials, offering high levels of atom economy and efficiency. synzeal.comCurrent time information in Bangalore, IN. Isocyanides are key components in these reactions, enabling the formation of diverse molecular scaffolds, including peptidomimetics and heterocyclic compounds. ebi.ac.uk Beyond MCRs, isocyanides also participate in cycloadditions and can act as ligands in organometallic chemistry. uni-regensburg.de

Unique Reactivity Profile of Alkene-Functionalized Isonitriles

The presence of an alkene moiety in conjugation or proximity to an isocyanide group, as seen in alkene-functionalized isonitriles, introduces additional layers of reactivity. The alkene can participate in a wide array of reactions typical of carbon-carbon double bonds, such as additions and cycloadditions. Furthermore, the electronic interplay between the two functional groups can modulate their individual reactivity.

Alkene-functionalized isonitriles are particularly valuable substrates in cascade reactions, where a single synthetic operation triggers a sequence of bond-forming events. For instance, the conjugate addition of a nucleophile to the alkene can be followed by an intramolecular reaction involving the isocyanide, leading to the rapid construction of complex cyclic systems. The ability to functionalize both the alkene and the isocyanide components opens up a vast chemical space for the synthesis of novel compounds.

Historical Context of Isocyano Compound Research

The history of isocyanide chemistry dates back to the 19th century. In 1859, Lieke first synthesized allyl isocyanide, although he misidentified it as the nitrile isomer. epo.org The correct structure and the term "isocyanide" were later established by Gautier and Hofmann in 1867. epo.orgadvtechind.com For many years, isocyanides were considered chemical curiosities, partly due to their often strong and unpleasant odors. uni-regensburg.de

A significant turning point in isocyanide chemistry came in 1921 with Mario Passerini's discovery of the three-component reaction between an isocyanide, a carboxylic acid, and a carbonyl compound. synzeal.com This was the first isocyanide-based multicomponent reaction and laid the foundation for future developments. In the mid-20th century, the work of Ivar Ugi further expanded the field with the development of the four-component Ugi reaction, which remains one of the most powerful tools in combinatorial and medicinal chemistry. Current time information in Bangalore, IN.docbrown.info The discovery of naturally occurring isocyanides, such as xanthocillin, which possesses antibiotic properties, further spurred interest in this class of compounds.

PropertyDescription
Functional Group -N≡C
Hybridization The nitrogen atom is sp-hybridized. sigmaaldrich.com
Reactivity Can act as both a nucleophile and an electrophile at the terminal carbon. epo.org
Key Reactions Passerini reaction, Ugi reaction, cycloadditions. synzeal.comCurrent time information in Bangalore, IN.uni-regensburg.de
Natural Occurrence Found in some marine and terrestrial organisms, often with biological activity.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H7N B13582330 3-Isocyano-2-methylprop-1-ene

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H7N

Molecular Weight

81.12 g/mol

IUPAC Name

3-isocyano-2-methylprop-1-ene

InChI

InChI=1S/C5H7N/c1-5(2)4-6-3/h1,4H2,2H3

InChI Key

STTAGFRRJKKZFE-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C[N+]#[C-]

Origin of Product

United States

Theoretical and Electronic Structure of 3 Isocyano 2 Methylprop 1 Ene

Quantum Chemical Investigations of the Isocyano Group

The isocyano group (–N≡C) is a distinctive functional group, isomeric to the more common nitrile (–C≡N). Its electronic structure is often described through a combination of resonance forms and molecular orbital theory, which together explain its characteristic reactivity.

Resonance Structures and Carbenoid Character of the Isocyano Carbon

The electronic distribution in the isocyanide group can be represented by two principal resonance structures. researchgate.netwikipedia.org One structure depicts a triple bond between the nitrogen and carbon atoms, with a formal positive charge on the nitrogen and a formal negative charge on the carbon (R–N⁺≡C⁻). researchgate.net A second, and significant, resonance contributor portrays a double bond between the carbon and nitrogen, rendering the carbon atom with a lone pair of electrons and characteristics of a carbene (R–N=C:). researchgate.netresearchgate.net This carbenoid character is a key feature of isocyanides, contributing to their diverse reactivity, including their ability to undergo α-additions. thieme-connect.de The true electronic structure is a hybrid of these forms, with the linear triple-bonded species being a dominant contributor. researchgate.net

Resonance StructureDescription
R–N⁺≡C⁻Triple bond between nitrogen and carbon, with formal positive and negative charges on N and C, respectively.
R–N=C:Double bond between nitrogen and carbon, with a lone pair on the terminal carbon, imparting carbenoid character.

Orbital Interactions and Electronic Density Distribution in Isocyanides

From a molecular orbital perspective, the isocyanide carbon possesses both nucleophilic and electrophilic potential. acs.org The highest occupied molecular orbital (HOMO) is a σ-orbital primarily located on the carbon atom, which accounts for its ability to act as a nucleophile and a hydrogen bond acceptor. acs.orgresearchgate.net Conversely, the lowest unoccupied molecular orbitals (LUMO) are a pair of degenerate π* orbitals, which can accept electron density from metals or other electron donors. researchgate.net This amphiphilic nature makes isocyanides versatile ligands in coordination chemistry and participants in a variety of chemical reactions. wikipedia.orgacs.org

The electronic symmetry around the ¹⁴N nucleus in isocyanides is such that it leads to slow quadrupolar relaxation, which allows for the observation of ¹³C-¹⁴N nuclear spin coupling in NMR spectroscopy. wikipedia.org Spectroscopically, isocyanides exhibit a strong and characteristic absorption in their infrared (IR) spectra, typically in the range of 2165–2110 cm⁻¹, corresponding to the N≡C stretching vibration. wikipedia.org

Electronic Properties of the Alkene Moiety

The alkene moiety in 3-isocyano-2-methylprop-1-ene (B6154358) is a methallyl group. The carbon-carbon double bond introduces a region of high electron density, making it susceptible to electrophilic attack. The methyl group attached to the double bond influences the electronic properties through inductive effects and hyperconjugation, which can affect the reactivity of the alkene. In conjugated systems, the p-orbitals of the alkene can overlap with adjacent orbitals, leading to delocalization of π-electrons and altered electronic properties. researchgate.net

Synergistic Electronic Effects Between Isocyano and Alkene Functionalities

The proximity of the isocyano group and the alkene double bond in this compound allows for electronic communication between these two functionalities. Although separated by a methylene (B1212753) group, which formally breaks direct π-conjugation, through-space and through-bond interactions can still occur.

In related systems, such as alkenyl isocyanides, the isocyano group acts as an electron-withdrawing group, which can influence the reactivity of the alkene, making it susceptible to conjugate additions by nucleophiles. wikipedia.orgresearchgate.netresearchgate.netumanitoba.ca This suggests a degree of electronic synergy where the isocyano group modifies the electron density of the alkene. The isocyano group is known to stabilize an adjacent carbanion through its inductive effect, a property that is relevant in the reactions of allylic isocyanides. thieme-connect.de

Computational Modeling of Molecular Conformations and Energetics

Direct computational studies on this compound are not widely available in the literature. However, extensive computational and spectroscopic investigations on the closely related allyl isocyanide (CH₂=CHCH₂NC) provide valuable insights into the likely conformational preferences and energetics of its methylated analogue.

Studies on allyl isocyanide have identified two stable conformers: a cis (or synperiplanar) form and a gauche (or anticlinal) form, arising from rotation around the C-C and C-N single bonds. researchgate.netresearchgate.net Rotational spectroscopy coupled with quantum chemical calculations has been instrumental in characterizing these conformers.

For allyl isocyanide, theoretical calculations at various levels of theory (DFT and MP2) have been performed to determine the relative energies and geometric parameters of its conformers. researchgate.net These studies provide a framework for understanding the conformational landscape of similar allylic isocyanides.

Table of Calculated Parameters for Allyl Isocyanide Conformers Data adapted from computational studies on allyl isocyanide and may serve as an approximation for this compound.

Parametercis Conformer (Calculated)gauche Conformer (Calculated)
Relative EnergyGlobal MinimumHigher Energy
CCCN Dihedral Angle~180°~60-70°
CCNC Dihedral Angle~180°~90-100°

It is reasonable to expect that this compound would also exhibit a similar conformational isomerism, with the relative energies of the conformers being influenced by the steric bulk of the additional methyl group. The presence of multiple conformers can have implications for the molecule's reactivity and spectroscopic properties. For instance, the overtone-induced isomerization of allyl isocyanide has been shown to be dependent on the specific vibrational bands excited, which are related to the conformational structure. aip.org

Reactivity and Reaction Mechanisms of 3 Isocyano 2 Methylprop 1 Ene

Reactions Involving the Isocyano Functional Group

The isocyano group (-N≡C) of 3-Isocyano-2-methylprop-1-ene (B6154358) is the primary center of its reactivity. This functional group is characterized by a carbon atom that exhibits both nucleophilic and electrophilic character, a property often described as "chameleonic." This dual nature allows it to participate in a wide array of chemical transformations, most notably in addition and multicomponent reactions.

The terminal carbon of the isocyano group is electrophilic and susceptible to attack by nucleophiles. This reaction is a fundamental process for this class of compounds. The mechanism typically involves the attack of a nucleophile on the isocyanide carbon, followed by protonation or other subsequent steps to yield a stable product. For metal-bound isocyanides, the reaction is understood to proceed through a stepwise associative mechanism rather than a concerted one. uni.lu This involves the initial addition of the nucleophile to the isocyano carbon, followed by deprotonation of the nucleophile and subsequent protonation of the isocyanide nitrogen. uni.lu

General Mechanism of Nucleophilic Addition:

Step 1: A nucleophile (Nu-H) attacks the electrophilic carbon atom of the isocyano group.

Step 2: The electron pair from the triple bond shifts to the nitrogen atom, forming an intermediate.

Step 3: The nitrogen atom is subsequently protonated, often by the solvent or another proton source, to yield the final product, which is typically a formimidate derivative.

This reactivity is crucial for the formation of various heterocyclic and acyclic compounds.

While less common than nucleophilic addition, the isocyano group can also undergo electrophilic attack. The carbon atom of the isocyanide can act as a nucleophile. In the context of multicomponent reactions like the Passerini and Ugi reactions, the isocyanide's nucleophilic character is key to the formation of critical intermediates. For instance, the isocyanide attacks an electrophilically activated carbonyl carbon or an iminium ion. nih.govorganic-chemistry.org

The reactivity of the alkene portion (the prop-1-ene group) of this compound would also be expected to undergo standard electrophilic addition reactions (e.g., with HBr or Br₂). These reactions typically proceed via a carbocation intermediate, with the electrophile adding to the less substituted carbon of the double bond to form the more stable carbocation (Markovnikov's rule). frontiersin.orgbeilstein-journals.orgnih.gov

Isocyanide-based multicomponent reactions (IMCRs) are powerful one-pot synthetic strategies that allow for the rapid assembly of complex molecules from three or more starting materials. organic-chemistry.org These reactions are highly valued for their efficiency, atom economy, and ability to generate molecular diversity, making them particularly useful in medicinal chemistry and drug discovery. organic-chemistry.org this compound, as an isocyanide, is a suitable component for these transformations.

The Ugi four-component reaction (U-4CR) is a cornerstone of IMCRs, combining an isocyanide, an aldehyde (or ketone), a primary amine, and a carboxylic acid to produce an α-acylamino amide. organic-chemistry.org The reaction is highly efficient and tolerates a wide variety of functional groups on each component.

Generally Accepted Ugi Reaction Mechanism:

Imine Formation: The amine and the aldehyde/ketone condense to form an imine.

Nitrilium Ion Formation: The carboxylic acid protonates the imine, forming an iminium ion, which is a key electrophilic intermediate. The nucleophilic isocyanide then attacks this iminium ion.

Intermediate Trapping: The resulting nitrilium ion is trapped by the carboxylate anion.

Mumm Rearrangement: The intermediate undergoes an irreversible intramolecular acyl transfer, known as the Mumm rearrangement, to yield the final stable bis-amide product. organic-chemistry.org

The Ugi reaction is favored in polar protic solvents like methanol or ethanol. organic-chemistry.org

Table 1: Components of the Ugi Four-Component Reaction

Component Role Example Functional Group
Isocyanide Nucleophile -N≡C
Aldehyde/Ketone Electrophile precursor -CHO, >C=O
Amine Nucleophile precursor -NH₂

The Passerini reaction was the first isocyanide-based MCR to be discovered, dating back to 1921. nih.gov It is a three-component reaction involving an isocyanide, an aldehyde or ketone, and a carboxylic acid, which combine to form an α-acyloxy amide.

Passerini Reaction Mechanism: The mechanism of the Passerini reaction is believed to be dependent on the reaction conditions.

In Aprotic Solvents (Concerted Mechanism): At high concentrations in aprotic solvents, the reaction is thought to proceed through a concerted, non-ionic pathway. A hydrogen-bonded complex between the carbonyl compound and the carboxylic acid reacts in a trimolecular fashion with the isocyanide through a cyclic transition state.

In Polar Solvents (Ionic Mechanism): In polar solvents, the reaction may proceed via an ionic pathway where the carbonyl group is first protonated, followed by nucleophilic attack from the isocyanide to form a nitrilium ion intermediate, which is then trapped by the carboxylate.

Table 2: Components of the Passerini Three-Component Reaction

Component Role Example Functional Group
Isocyanide Nucleophile/Electrophile -N≡C
Aldehyde/Ketone Electrophile -CHO, >C=O

The versatility of the isocyanide functional group extends beyond the classic Ugi and Passerini reactions to a variety of other multicomponent reactions that often lead to the synthesis of heterocyclic structures. The intermediates generated in Ugi and Passerini reactions can be designed to undergo subsequent intramolecular cyclization reactions.

For example, by choosing bifunctional starting materials, the linear products of an MCR can cyclize in a post-condensation step. An example is the Groebke–Blackburn–Bienaymé (GBB) reaction, a three-component reaction of an amino-heterocycle, an aldehyde, and an isocyanide, which is effectively an intramolecular variant of the Ugi reaction. Similarly, products from Passerini reactions can be designed to undergo subsequent cyclizations, such as ring-closing metathesis, to form macrocycles and other complex ring systems. These strategies are invaluable for rapidly building libraries of complex, drug-like heterocyclic scaffolds.

Cycloaddition Reactions of the Isocyano Moiety

The isocyano group (–N≡C) of this compound is an active participant in cycloaddition reactions, serving as a one-atom synthon. This reactivity allows for the construction of various heterocyclic ring systems.

[4+1] Cycloadditions (e.g., with Tetrazines)

Isocyanides are known to undergo [4+1] cycloaddition reactions with 1,2,4,5-tetrazines. This type of reaction is a powerful tool in bioorthogonal chemistry for its efficiency and selectivity. researchgate.net In this reaction, the isocyanide acts as a dienophile, reacting with the electron-deficient tetrazine. The reaction proceeds through a concerted or stepwise mechanism, leading to the formation of a bicyclic intermediate which then typically undergoes a retro-Diels-Alder reaction, extruding a molecule of dinitrogen (N₂) to yield a stable pyrazole derivative.

The reactivity in these cycloadditions can be influenced by the steric and electronic properties of the substituents on both the isocyanide and the tetrazine. For instance, bulky substituents on the tetrazine can sometimes lead to higher reaction rates. thieme-connect.de This reaction has found applications in targeted drug delivery and the activation of photosensitizers in photodynamic therapy due to its reliability and biocompatibility. researchgate.net

Table 1: General Scheme of [4+1] Cycloaddition between an Isocyanide and a Tetrazine

Reactant 1Reactant 2IntermediateProductByproduct
R-N≡C (Isocyanide)1,2,4,5-TetrazineBicyclic AdductPyrazole DerivativeN₂

This table illustrates the general transformation in a [4+1] cycloaddition reaction involving an isocyanide and a tetrazine.

[4+2] Cycloadditions (e.g., in Naphthalene Synthesis)

While the isocyano group itself does not typically act as a dienophile in traditional [4+2] cycloadditions for naphthalene synthesis, related dearomative cycloadditions of naphthalenes have been achieved using visible-light energy-transfer catalysis. nih.govrsc.orgsemanticscholar.org These reactions create complex three-dimensional molecular structures from flat aromatic compounds. nih.govsemanticscholar.org The synthesis of certain naphthalene and anthracene diimides has been accomplished through a synthetic route involving the cycloaddition of o-phthaloyl chloride with dimethyl acetylenedicarboxylate (DMAD). researchgate.net

In the context of isocyanide chemistry, they can be involved in multicomponent reactions that ultimately lead to complex heterocyclic systems, which may include fused aromatic rings. However, a direct [4+2] cycloaddition where the isocyano group of this compound participates as the dienophile in naphthalene synthesis is not a commonly reported pathway.

Radical Addition Reactions to the Isocyano Group

The isocyano group is susceptible to attack by radical species, leading to the formation of a key intermediate known as an imidoyl radical. nih.govresearchgate.net This reactivity opens up a wide array of synthetic possibilities for the construction of nitrogen-containing molecules. beilstein-journals.orgresearchgate.net These reactions are valuable in organic synthesis, particularly in multicomponent processes. beilstein-journals.org

Comparison with Alkene and Alkyne Reactivity in Radical Additions

Radical additions to isocyanides, alkenes, and alkynes all serve as fundamental methods for forming carbon-carbon and carbon-heteroatom bonds. However, their relative reactivities can differ. The addition of radicals to alkenes is a well-established process, often proceeding via a radical chain mechanism to yield either Markovnikov or anti-Markovnikov products depending on the reaction conditions. libretexts.org Similarly, radical additions to allenes, which contain cumulative double bonds, are also known, with the regioselectivity depending on the substitution pattern of the allene. nih.gov

In comparison, the addition of radicals to the isocyano group is also an efficient process. For instance, the addition of vinyl radicals to isonitriles has been shown to be a key step in three-component radical cascade reactions. researchgate.net However, this addition can sometimes be reversible, requiring a subsequent fast reaction to trap the resulting imidoyl radical. researchgate.net The reactivity of isonitriles in radical-mediated reactions has been noted as remarkable, particularly in group-transfer imidoylation reactions. acs.org

Stereochemical Outcomes in Radical Processes

The stereochemistry of products arising from radical reactions involving isocyanides is determined by the geometry of the intermediate radicals and the stereoselectivity of their subsequent reactions. In radical cyclization reactions, the stereochemical outcome is often influenced by the formation of the most stable ring system and the approach of the reacting species. For example, in cascade radical addition-cyclization-trapping reactions, the use of chiral Lewis acids can mediate the process to achieve good enantio- and diastereoselectivities, leading to the formation of chiral γ-lactams. rsc.org

In the context of radical additions to generate polyfunctionalized alkenes, the stereochemistry of the final product is influenced by interactions in the transition state and the potential for isomerization of the intermediate imidoyl radical. researchgate.net The spin distribution in the imidoyl radical may allow for rotation around the adjacent carbon-carbon bond before a subsequent reaction occurs, affecting the final stereochemical outcome. researchgate.net

Mechanistic Pathways of Imidoyl Radical Formation and Trapping

The formation of an imidoyl radical is the primary step in the radical addition to an isocyanide. This can be initiated by the addition of a carbon- or heteroatom-centered radical to the isocyanide carbon. nih.govresearchgate.net For example, silyl radicals can add to isonitriles to generate an imidoyl radical intermediate. researchgate.net

Once formed, the imidoyl radical is a versatile intermediate that can be trapped in several ways: researchgate.netresearchgate.net

Hydrogen Abstraction: The imidoyl radical can abstract a hydrogen atom from a suitable donor, such as a thiol or tin hydride, to yield an imine. beilstein-journals.org

Intramolecular Cyclization: If a suitable unsaturated group is present elsewhere in the molecule, the imidoyl radical can undergo intramolecular cyclization. This is a powerful method for synthesizing nitrogen-containing heterocycles like indoles and phenanthridines. beilstein-journals.org For example, an imidoyl radical can add to an ortho-aryl group in 2-isocyanobiaryls to form phenanthridine derivatives. nih.govbeilstein-journals.org

Intermolecular Trapping: The imidoyl radical can be trapped by another molecule. For instance, it can be trapped by the iodine atom of a perfluoroalkyl iodide to give a 1,1-adduct. nih.gov

β-Fragmentation: The imidoyl radical can undergo β-fragmentation, leading to the formation of an alkyl radical and a cyanide species. researchgate.net

Table 2: Mechanistic Pathways of Imidoyl Radicals

Formation StepTrapping PathwayResulting Product Type
R'• + R-N≡C → R-N=C•-R'Hydrogen AbstractionImine
R'• + R-N≡C → R-N=C•-R'Intramolecular CyclizationHeterocycle (e.g., Indole)
R'• + R-N≡C → R-N=C•-R'Intermolecular TrappingFunctionalized Imine
R'• + R-N≡C → R-N=C•-R'β-FragmentationAlkane + Cyanide

This table summarizes the common formation and subsequent reaction pathways of imidoyl radicals.

Reactions Involving the Alkene Functional Group

The carbon-carbon double bond in this compound serves as a key site for various addition reactions. Its reactivity is influenced by the electronic nature of the adjacent isocyano group and the substitution pattern of the alkene.

Electrophilic Additions to the Alkene (e.g., Analogies to Acid-Catalyzed Hydration)

The alkene moiety of this compound is susceptible to attack by electrophiles. In reactions such as acid-catalyzed hydration, the addition of a proton (H+) to the double bond is the initial, rate-determining step. This process follows Markovnikov's rule, which predicts that the hydrogen atom will add to the carbon atom that already bears the greater number of hydrogen atoms. chemguide.co.ukmsu.edu

For this compound, the proton would add to the terminal C1 carbon, leading to the formation of a more stable tertiary carbocation at the C2 position. libretexts.org This carbocation is stabilized by the inductive effect of the two methyl groups. The subsequent nucleophilic attack by water on this carbocation, followed by deprotonation, yields the corresponding tertiary alcohol. The isocyano group, being electron-withdrawing, can influence the reactivity of the alkene, but the general principle of forming the most stable carbocation intermediate holds. wikipedia.orglibretexts.org

The general mechanism involves:

Protonation of the double bond to form the most stable carbocation.

Nucleophilic attack by water on the carbocation.

Deprotonation to form the final alcohol product.

Table 1: Representative Electrophilic Addition Reactions
ReactionReagentsPlausible ProductKey Principle
Acid-Catalyzed HydrationH₂O, H₂SO₄ (cat.)2-Isocyano-2-methylpropan-1-olMarkovnikov Addition
HydrohalogenationHBr1-Bromo-2-isocyano-2-methylpropaneMarkovnikov Addition

Radical Additions to the Alkene

In contrast to electrophilic additions, radical additions to the alkene can proceed via an anti-Markovnikov pathway, particularly in the presence of a radical initiator like peroxides. For instance, the addition of hydrogen bromide (HBr) in the presence of peroxides occurs through a free-radical chain mechanism.

The reaction is initiated by the formation of a bromine radical, which then adds to the alkene at the less substituted carbon (C1). This addition generates a more stable tertiary radical at C2. This radical intermediate then abstracts a hydrogen atom from HBr to form the final product, regenerating a bromine radical to continue the chain reaction. The isocyano group is generally stable under these conditions, allowing for selective reaction at the alkene. scripps.edu

Table 2: Radical Addition Example
ReactionReagentsPlausible ProductKey Principle
Radical HydrobrominationHBr, ROOR (peroxide)1-Bromo-3-isocyano-2-methylpropaneAnti-Markovnikov Addition

Cycloaddition Reactions of the Alkene Moiety (e.g., Diels-Alder reactions)

The alkene in this compound can act as a dienophile in [4+2] cycloaddition reactions, such as the Diels-Alder reaction. wikipedia.org This reaction involves the concerted interaction of the two π-electrons of the dienophile with the four π-electrons of a conjugated diene to form a six-membered ring. masterorganicchemistry.com

The reactivity of the alkene as a dienophile is typically enhanced by the presence of electron-withdrawing groups. khanacademy.orgyoutube.com The isocyano group is electron-withdrawing, which should increase the dienophilic character of the double bond in this compound, making it a suitable partner for electron-rich dienes. The reaction proceeds through a cyclic transition state, and its stereochemistry is highly controlled. wikipedia.org

Table 3: Diels-Alder Reaction Example
DieneConditionsPlausible Cycloadduct
1,3-ButadieneHeat4-(Isocyanomethyl)-4-methylcyclohex-1-ene
CyclopentadieneHeat5-(Isocyanomethyl)-5-methylbicyclo[2.2.1]hept-2-ene

Integrated Reactivity: Concurrent Participation of Isocyano and Alkene Groups

The dual functionality of this compound allows for complex reactions where both the isocyano and alkene groups participate, leading to the formation of intricate molecular structures through tandem or cascade sequences.

Tandem Reactions and Cascade Sequences

Tandem reactions, also known as domino or cascade reactions, are processes where multiple bond-forming events occur in a single synthetic operation without isolating intermediates. nih.gov The structure of this compound is well-suited for such sequences.

For example, a reaction could be initiated at one functional group, generating an intermediate that subsequently reacts intramolecularly with the second functional group. Radical cyclization is a prominent example. The addition of a radical species to the isocyano group forms a highly reactive imidoyl radical. beilstein-journals.orgnih.gov This intermediate can then undergo an intramolecular addition to the nearby alkene, resulting in the formation of a cyclic product. Such oxidative cyclization pathways involving allyl compounds and isocyanides have been developed to synthesize polysubstituted 2-cyanopyrroles in a formal [3+2] cycloaddition mode. rhhz.netresearchgate.net

Another potential cascade involves an initial electrophilic attack on the alkene, followed by an intramolecular nucleophilic attack from the isocyano carbon, which possesses carbene-like character. wikipedia.org This can lead to the formation of various nitrogen-containing heterocyclic systems.

Chemoselectivity in Dual-Functionalized Systems

When a molecule contains multiple functional groups, the selective reaction of one group in the presence of another is known as chemoselectivity. In this compound, the reaction conditions and the nature of the reagents dictate whether the alkene or the isocyano group will react.

Electrophilic Reagents : Strong electrophiles, particularly Brønsted acids, will preferentially react with the alkene. While isocyanides are sensitive to acid and can hydrolyze to formamides, the electrophilic addition to the electron-rich π-system of the alkene is generally faster under anhydrous conditions. wikipedia.orgscienceinfo.com

Radical Reagents : The selectivity of radical additions depends on the nature of the radical. Some radicals may add preferentially to the alkene, while others may attack the isocyano carbon to form an imidoyl radical. beilstein-journals.org The subsequent steps would then be determined by the stability and reactivity of the resulting radical intermediate.

Nucleophilic Reagents : The isocyano group's carbon atom is electrophilic and susceptible to nucleophilic attack, especially when activated by a metal catalyst. mdpi.com In contrast, the alkene is generally unreactive towards nucleophiles unless activated by an adjacent electron-withdrawing group. Therefore, nucleophilic reagents are expected to react selectively at the isocyano moiety.

Multicomponent Reactions : In classic isocyanide-based multicomponent reactions like the Ugi or Passerini reactions, the isocyano group is the key reactive partner, and the alkene often remains a spectator, provided it does not interfere with the reaction intermediates. researchgate.net

Controlling chemoselectivity is crucial for the synthetic utility of bifunctional compounds like this compound, allowing for stepwise or concerted functionalization to build molecular complexity.

Rearrangement Reactions of this compound

Rearrangement reactions are a class of organic reactions where the carbon skeleton of a molecule is rearranged to yield a structural isomer of the original molecule. In the context of this compound, a key rearrangement process is the thermal isomerization of the isocyanide functional group to a nitrile.

Thermal Isocyanide-to-Nitrile Isomerization

The thermal conversion of isocyanides to their corresponding nitriles is a well-documented unimolecular rearrangement reaction. While specific research on the thermal isomerization of this compound is not extensively detailed in the available literature, the behavior of structurally similar compounds, particularly allyl isocyanide, provides significant insight into the expected reactivity and mechanism.

The isomerization of this compound results in the formation of 2,2-dimethylbut-3-enenitrile. This transformation involves the migration of the substituent group from the nitrogen atom to the carbon atom of the isocyano moiety.

General Reaction Scheme:

Detailed Research Findings from Analogous Systems:

Studies on the isomerization of allyl isocyanide to allyl cyanide (crotononitrile) have shown that this process can be induced thermally. stanford.edu The reaction proceeds through a cyclic transition state and is a classic example of a pericyclic reaction, specifically a stanford.eduresearchgate.net-sigmatropic rearrangement. However, for many isocyanide rearrangements, a concerted mechanism involving a three-membered ring transition state is proposed.

For the prototypical case of methyl isocyanide isomerization to acetonitrile, extensive kinetic data has been gathered. researchgate.netacs.org These studies have established the unimolecular nature of the reaction and determined its activation energy and Arrhenius parameters. While the electronic environment of an allylic isocyanide differs from a simple alkyl isocyanide, the fundamental process of the isocyano group rearrangement is expected to be similar.

The presence of the methyl group on the C2 position of the prop-1-ene chain in this compound would influence the energetics and potentially the regioselectivity of the rearrangement compared to the unsubstituted allyl isocyanide. Steric and electronic effects of the methyl group on the transition state would be key factors in determining the precise reaction conditions and activation energy.

Interactive Data Table: Comparison of Isocyanide Isomerization Parameters

While specific data for this compound is not available, the following table presents data for related isocyanide isomerizations to provide a comparative context.

CompoundProductActivation Energy (Ea)Pre-exponential Factor (A)Temperature Range
Methyl IsocyanideAcetonitrile38.2 ± 0.2 kcal/mol10^13.35 ± 0.11 s^-1120–320 °C
Ethyl IsocyanidePropionitrileNot specifiedNot specifiedNot specified
Allyl IsocyanideCrotononitrileNot specifiedNot specifiedOvertone-induced

Reaction Mechanism:

The thermal isomerization of this compound to 2,2-dimethylbut-3-enenitrile is proposed to proceed through a concerted, intramolecular rearrangement. The mechanism likely involves a bent transition state where the migrating group (the 2-methylallyl group) bridges the carbon and nitrogen atoms of the isocyano moiety.

A plausible mechanistic pathway involves a concerted stanford.eduresearchgate.net-sigmatropic shift. However, given the nature of isocyanide rearrangements, a mechanism involving a highly strained three-membered ring-like transition state is also a strong possibility. In this scenario, the isocyano carbon atom bends away from the linear geometry, and the C2 of the allyl group begins to form a bond with the isocyano carbon, leading to the cleavage of the N-C(allyl) bond and the formation of the new C-C bond. The double bond would then shift to maintain valency.

Further computational studies would be invaluable in elucidating the precise transition state geometry, activation energy barrier, and the influence of the methyl substituent on the reaction pathway for this compound.

Applications in Advanced Organic Synthesis

Utilization as a Building Block for Complex Molecules

The strategic incorporation of 3-isocyano-2-methylprop-1-ene (B6154358) in multicomponent reactions (MCRs) has proven to be a highly effective approach for the rapid assembly of complex molecular structures. MCRs, by their nature, allow for the formation of multiple chemical bonds in a single synthetic operation, leading to a significant increase in molecular complexity from simple starting materials. The isocyanide functionality of this compound readily participates in cornerstone MCRs such as the Passerini and Ugi reactions. nih.govmdpi.com

In the Passerini three-component reaction, an isocyanide, a carboxylic acid, and a carbonyl compound combine to form an α-acyloxy carboxamide. nih.gov When this compound is employed as the isocyanide component, the resulting product is endowed with a pendant methallyl group, which serves as a versatile handle for subsequent chemical modifications. This latent functionality can be exploited in various transformations, including cross-coupling reactions, olefin metathesis, or intramolecular cyclizations, thereby providing a pathway to elaborate and intricate molecular frameworks.

Similarly, the Ugi four-component reaction, which involves an isocyanide, a carboxylic acid, a carbonyl compound, and a primary amine, yields a bis-amide product. mdpi.com The use of this compound in this reaction introduces the methallyl group into the final product, again offering a valuable site for post-MCR diversification. This strategy has been instrumental in the generation of libraries of complex molecules for applications in drug discovery and materials science. nih.gov

Synthesis of Heterocyclic Compounds

The synthesis of heterocyclic compounds, which are core structures in a vast number of pharmaceuticals and natural products, is a major focus of modern organic chemistry. This compound has demonstrated considerable utility in the construction of various heterocyclic systems, primarily through Ugi and Passerini reaction pathways followed by intramolecular cyclization events. mdpi.comresearchgate.net

The general strategy involves designing one of the other components in the multicomponent reaction to contain a functional group that can react with the methallyl moiety of the initial MCR product. This tandem MCR-cyclization approach provides a highly efficient route to a wide range of N-heterocycles. For instance, the Ugi adduct derived from this compound can undergo an intramolecular Heck reaction, ring-closing metathesis, or other cyclization cascades to afford substituted piperidines, pyrrolidines, and other important heterocyclic scaffolds. researchgate.net

The reactive nitrilium ion intermediate formed during the Ugi reaction can also be trapped intramolecularly by a suitably positioned nucleophile, leading directly to the formation of a heterocyclic ring. mdpi.com By strategically placing a nucleophilic group on one of the other reactants, the use of this compound allows for the synthesis of heterocycles that are further decorated with a synthetically useful methallyl group.

Formation of Polyfunctionalized Organic Scaffolds

The ability to generate molecules with multiple, orthogonally reactive functional groups is crucial for the development of complex organic scaffolds. The dual reactivity of this compound makes it an ideal reagent for this purpose. The isocyanide group provides a reliable entry point into multicomponent chemistry, while the allyl group serves as a versatile platform for a wide range of subsequent transformations.

The products obtained from Passerini and Ugi reactions utilizing this compound are inherently polyfunctionalized. They contain amide and ester functionalities, a newly formed stereocenter, and the reactive methallyl group. This collection of functional groups within a single molecule allows for a high degree of synthetic flexibility. For example, the amide and ester groups can be hydrolyzed or otherwise modified, while the double bond of the methallyl group can undergo a plethora of transformations, including oxidation, reduction, halogenation, and various carbon-carbon bond-forming reactions.

This approach enables the rapid construction of diverse and highly functionalized molecular scaffolds from simple and readily available starting materials. The ability to introduce multiple points of diversity is a key advantage in the generation of compound libraries for high-throughput screening in drug discovery and materials science. encyclopedia.pub

Stereoselective Synthesis Leveraging Dual Functionality

The control of stereochemistry is a paramount challenge in modern organic synthesis. The use of this compound in stereoselective multicomponent reactions offers a powerful tool for the synthesis of enantiomerically enriched, complex molecules. The Passerini and Ugi reactions can generate a new stereocenter, and the stereochemical outcome can often be controlled through the use of chiral auxiliaries, chiral catalysts, or chiral starting materials. rsc.org

Chiral auxiliaries can be temporarily attached to one of the reactants, directing the facial selectivity of the isocyanide attack. researchgate.net After the reaction, the auxiliary can be removed, yielding a chiral product. Similarly, chiral Lewis acids or Brønsted acids can be employed as catalysts to create a chiral environment around the reacting species, thereby inducing enantioselectivity. nih.gov

The presence of the methallyl group in the products derived from this compound provides further opportunities for stereoselective transformations. For example, diastereoselective reactions can be performed on the double bond, influenced by the existing stereocenter created during the multicomponent reaction. This allows for the construction of molecules with multiple, well-defined stereocenters. The combination of a stereoselective multicomponent reaction with subsequent diastereoselective functionalization of the methallyl group represents a highly efficient strategy for the synthesis of stereochemically complex targets.

Below is a table summarizing the key reactions and applications of this compound:

Reaction TypeKey ReactantsProduct ClassKey Feature of ProductSubsequent Transformations of Methallyl Group
Passerini Reaction Aldehyde/Ketone, Carboxylic Acid, this compoundα-Acyloxy CarboxamidesPendant Methallyl GroupCross-coupling, Metathesis, Cyclization
Ugi Reaction Aldehyde/Ketone, Carboxylic Acid, Primary Amine, this compoundBis-amidesPendant Methallyl GroupHeck reaction, Oxidation, Halogenation
Tandem MCR-Cyclization Bifunctional Reactants, this compoundHeterocyclic CompoundsFused or Spirocyclic SystemsFurther functionalization of the heterocyclic core
Stereoselective MCR Chiral Auxiliary/Catalyst, this compoundEnantiomerically Enriched ProductsDefined Stereocenter(s)Diastereoselective reactions on the double bond

Coordination Chemistry and Metal Catalyzed Transformations

3-Isocyano-2-methylprop-1-ene (B6154358) as a Ligand in Transition Metal Complexes

Isocyanides (R-N≡C) are isoelectronic with carbon monoxide (CO) and serve as versatile ligands for transition metals. wikipedia.org The 2-methylprop-1-enyl group in this compound is expected to influence the electronic and steric properties of the ligand, thereby affecting the stability and reactivity of its metal complexes.

Isocyanide ligands bind to metal centers through the carbon atom, which possesses a lone pair of electrons. acs.org This interaction is primarily characterized by a combination of σ-donation from the ligand to the metal and π-back-donation from the metal to the ligand. wikipedia.org

σ-Donation: The highest occupied molecular orbital (HOMO) of an isocyanide is a σ-type lone pair localized on the carbon atom. This allows the isocyanide to act as a potent σ-donor, forming a coordinate covalent bond with a vacant metal d-orbital. acs.orgrsc.org Generally, isocyanides are considered stronger σ-donors than CO. wikipedia.orgutexas.edu

π-Acceptor Character: The lowest unoccupied molecular orbital (LUMO) of an isocyanide consists of a pair of degenerate π* orbitals. rsc.org These orbitals can accept electron density from filled metal d-orbitals, a phenomenon known as π-back-donation. wikipedia.org This back-bonding weakens the C≡N triple bond. nih.gov Most alkyl and aryl isocyanides are weaker π-acceptors than CO. However, the π-acceptor ability can be enhanced by electron-withdrawing substituents on the R group. utexas.edunih.gov For this compound, the allylic double bond may participate in delocalization, potentially influencing its π-acceptor properties.

The balance between σ-donation and π-back-donation is a key determinant of the properties of the resulting metal complex. This balance can be probed using infrared (IR) spectroscopy by observing the stretching frequency of the C≡N bond (νC≡N).

Stronger σ-donation leads to an increase in νC≡N compared to the free ligand.

Stronger π-back-donation results in a decrease in νC≡N. wikipedia.org

Table 1: Comparison of C≡N Stretching Frequencies (νC≡N) in Free Isocyanides and Their Chromium Complexes

Isocyanide Ligand (L)νC≡N (Free Ligand, cm-1)ComplexνC≡N (Coordinated, cm-1)ΔνC≡N (cm-1)
tert-Butyl isocyanide2138[(OC)5Cr(CN-t-Bu)]2172+34
Phenyl isocyanide2131[(OC)5Cr(CN-Ph)]2165+34
Pentafluorophenyl isocyanide2137[(OC)5Cr(CN-C6F5)]2148+11

This table illustrates how the electronic nature of the substituent on the isocyanide ligand affects the C≡N stretching frequency upon coordination to a metal center. The data is representative of general isocyanide complexes. Data adapted from studies on σ-donor and π-acceptor properties of isocyanides. nih.govnih.gov

The geometry of an isocyanide ligand, defined by the steric bulk and shape of the organic substituent (R), plays a crucial role in the formation and stability of its metal complexes. mdpi.comfu-berlin.de

Steric Hindrance: Bulky substituents can influence the coordination number of the metal center and the geometry of the resulting complex. researchgate.net For instance, sterically demanding isocyanides can prevent the formation of highly coordinated species and may favor specific isomers. mdpi.com The 2-methylprop-1-enyl group of this compound is moderately bulky and may influence the packing of ligands around a metal center.

Electronic Effects on Geometry: The degree of π-back-donation can influence the M-C-N bond angle. In complexes with significant π-back-donation, this angle can deviate from the ideal 180°. wikipedia.orgnih.gov

The interplay of steric and electronic factors ultimately determines the feasibility of complex formation and the properties of the resulting coordination compounds. nih.govbiosupramol.de

Metal-Mediated Reactions Involving the Isocyano Group

Coordination to a transition metal activates the isocyano group, making it susceptible to a variety of chemical transformations that are not feasible with the free ligand. mdpi.comacs.org These reactions often involve nucleophilic attack at the coordinated isocyanide carbon.

One of the most important metal-mediated reactions is the insertion of the isocyanide into a metal-element bond, such as a metal-carbon or metal-hydrogen bond. nih.gov This process is fundamental to many catalytic cycles. The general mechanism involves the migratory insertion of the isocyanide ligand to form an imidoyl species.

Another significant reaction is the nucleophilic addition to the isocyanide carbon. mdpi.com A wide range of nucleophiles, including amines, alcohols, and thiols, can add to the electrophilic carbon of a coordinated isocyanide to form aminocarbene, alkoxycarbene, or thiocarbene complexes, respectively. The reaction mechanism is typically a stepwise associative process. mdpi.com

Metal-Catalyzed Transformations Utilizing this compound

Isocyanides are valuable C1 building blocks in a plethora of metal-catalyzed reactions, including cross-coupling, C-H functionalization, and cycloaddition reactions. rsc.orgresearchgate.net

Transition metal catalysts activate isocyanides, facilitating their participation in various synthetic transformations. nih.gov This activation typically involves the coordination of the isocyanide to the metal center, which alters the electronic distribution of the isocyano moiety. vu.nl This coordination makes the isocyanide carbon more susceptible to nucleophilic attack or migratory insertion. Palladium, nickel, and copper are common metals used for these transformations. nih.govvu.nl The synergy between C-H bond activation and isocyanide insertion has emerged as a powerful strategy for constructing complex organic molecules. rsc.orgresearchgate.net

Isocyanides are excellent partners in metal-catalyzed cycloaddition reactions, serving as a one-carbon component to construct various heterocyclic rings. researchgate.net These reactions provide efficient routes to valuable nitrogen-containing compounds. Common cycloaddition strategies include:

[4+1] Cycloadditions: Isocyanides can react with 1,3-dienes in the presence of a metal catalyst to form five-membered rings.

[3+2] Cycloadditions: These reactions involve the combination of an isocyanide with a three-atom component.

[2+2+1] Cycloadditions: Isocyanides can participate in the cyclization of two alkyne units to form cyclopentadienone imines. researchgate.net

The presence of the alkene functionality in this compound could potentially allow it to participate in intramolecular metal-catalyzed cycloadditions, offering a pathway to complex cyclic structures.

Table 2: Examples of Metal-Catalyzed Cycloaddition Reactions Involving Isocyanides

Reaction TypeReactantsCatalystProduct Type
[4+1] CycloadditionDiene + IsocyanidePd, Ni, Rh complexesPyrroline derivatives
[2+2+2] CycloadditionDiyne + IsocyanideIr, Ni complexesPyridine (B92270) derivatives
[3+2] CycloadditionAzide + IsocyanideCu, Ru complexesTetrazole derivatives

This table summarizes common types of transition metal-catalyzed cycloaddition reactions where isocyanides act as a C1 source. researchgate.netresearchgate.netmdpi.com

Polymerization of Isocyanides (e.g., Asymmetric Polymerization)

The polymerization of isocyanides is a known method for producing polymers with helical structures, and significant research has been conducted on the asymmetric polymerization of various isocyanides, particularly aryl isocyanides. These polymerizations, often catalyzed by transition metal complexes, can lead to the formation of polymers with a preferred helical sense (one-handed helicity). This is achieved through the use of chiral catalysts or initiators, or by polymerizing chiral monomers. The resulting helical polymers can exhibit interesting properties, such as chiroptical activity and the ability to self-assemble into complex nanostructures.

For instance, studies on the asymmetric polymerization of aryl isocyanides have demonstrated the successful synthesis of optically active polymers with one-handed helical conformations. bit.edu.cn Research into polymerization-induced crystallization-driven self-assembly (PI-CDSA) of poly(aryl isocyanide) block copolymers has also shown the ability to create chiral nanostructures with varying shapes and sizes. nih.gov

However, specific research detailing the polymerization, and particularly the asymmetric polymerization, of this compound is not found in the available literature. While it can be hypothesized that this aliphatic, unsaturated isocyanide could undergo polymerization, the specific conditions, catalysts, and resulting polymer properties remain uninvestigated.

Role in Hydrosilylation and Hydrogenation Catalysis

Hydrosilylation and hydrogenation are fundamental transformations in organic synthesis, often catalyzed by transition metal complexes. Isocyanides can act as ligands in these catalytic systems, influencing the activity and selectivity of the catalyst. The electronic and steric properties of the isocyanide ligand can play a crucial role in the catalytic cycle.

Hydrosilylation, the addition of a silicon-hydrogen bond across an unsaturated bond, is a widely used method for the synthesis of organosilicon compounds. A variety of transition metal catalysts are effective for this reaction. sigmaaldrich.com Similarly, catalytic hydrogenation, the addition of hydrogen across a double or triple bond, is a cornerstone of chemical synthesis, with numerous homogeneous and heterogeneous catalysts developed for this purpose. tcichemicals.comnih.gov

Despite the general knowledge of isocyanides as ligands in catalysis, there is no specific information available in the searched literature regarding the role of this compound in either hydrosilylation or hydrogenation catalysis. Research has not yet explored its potential as a ligand to modify catalyst performance or as a substrate in these reactions. Therefore, detailed research findings, including reaction conditions, catalyst systems, and product yields specifically involving this compound, are not available.

Advanced Research Perspectives and Future Directions

Development of Novel Reaction Architectures

The development of novel reaction architectures involving 3-Isocyano-2-methylprop-1-ene (B6154358) is a promising avenue for the synthesis of complex molecular frameworks. The inherent reactivity of the isocyanide group, coupled with the allylic system, provides a versatile platform for designing new multicomponent reactions (MCRs). Isocyanide-based multicomponent reactions (IMCRs) are powerful tools for rapidly building molecular complexity from simple starting materials in a single step. frontiersin.orgnih.gov Future research could focus on designing novel MCRs where this compound acts as a key building block.

For instance, the development of catalytic systems that can selectively activate either the isocyanide or the alkene functionality would open doors to new reaction pathways. Metal catalysts, in particular, have been shown to significantly enhance the versatility of isocyanides in organic synthesis. researchgate.net The exploration of palladium, nickel, or copper catalysts in conjunction with this compound could lead to the discovery of novel cyclization, cross-coupling, and insertion reactions.

Furthermore, the design of tandem or cascade reactions initiated by a transformation at the isocyano group, followed by a reaction involving the allylic moiety, could lead to the efficient construction of intricate heterocyclic and carbocyclic systems. These novel reaction architectures would not only expand the synthetic utility of this compound but also provide access to new chemical space for drug discovery and materials science.

Green Chemistry Approaches in Isocyano-Alkene Synthesis

The synthesis of isocyanides has traditionally relied on methods that often involve hazardous reagents and generate significant waste. A key future direction for the synthesis of this compound and other isocyano-alkenes is the development of greener and more sustainable synthetic protocols. researchgate.netrsc.org This aligns with the growing importance of green chemistry principles in modern chemical synthesis. mdpi.com

One promising approach is the use of safer dehydrating agents for the conversion of the corresponding N-formamide. Traditional methods often employ phosphorus oxychloride or phosgene derivatives, which are highly toxic. researchgate.netrsc.org Research into milder and less hazardous reagents, such as p-toluenesulfonyl chloride (p-TsCl), has shown promise for the synthesis of aliphatic isocyanides with a significantly reduced environmental impact. researchgate.netrsc.org The optimization of these methods for the synthesis of this compound would be a valuable contribution.

Another green chemistry approach involves the use of environmentally benign solvents. A recent development has been the synthesis of aliphatic isocyanides in water under micellar conditions, completely avoiding the use of volatile organic compounds. rsc.org Adapting such aqueous methods for the synthesis of this compound would represent a significant advancement in the sustainable production of this versatile building block. Furthermore, exploring catalytic methods that minimize the use of stoichiometric reagents would also contribute to the development of a more eco-friendly synthesis. The table below summarizes some green chemistry approaches that could be explored for the synthesis of isocyano-alkenes.

Green Chemistry ApproachTraditional MethodPotential Greener Alternative for this compound Synthesis
Reagents Phosphorus oxychloride, phosgene derivativesp-Toluenesulfonyl chloride, other mild dehydrating agents
Solvents Dichloromethane, other chlorinated solventsWater (micellar conditions), bio-based solvents
Catalysis Stoichiometric reagentsDevelopment of catalytic dehydration methods
Work-up Aqueous work-up generating significant wasteNon-aqueous work-up, simplified purification

Exploration of Unconventional Reactivity Modes

The unique electronic structure of the isocyanide group, with its dual nucleophilic and electrophilic character at the carbon atom, allows for a wide range of reactivity. rsc.org In the context of this compound, the interplay between the isocyano group and the adjacent alkene moiety could give rise to unconventional reactivity modes that are yet to be explored.

One area of interest is the investigation of [3+2] cycloaddition reactions where the isocyano-alkene could act as a three-atom component. While 1,3-dipolar cycloadditions are well-established, the participation of isocyano-alkenes in such reactions is less common. researchgate.net The electronic properties of this compound might allow it to react with various dipolarophiles to afford novel five-membered heterocyclic rings.

Another unconventional reactivity mode to explore is the radical-mediated cyclization. The isocyanide group can undergo radical addition, leading to the formation of an imidoyl radical. researchgate.net In the case of this compound, this imidoyl radical could potentially undergo an intramolecular cyclization with the alkene, providing a new route to cyclic nitrogen-containing compounds.

Furthermore, the activation of the allylic C-H bonds in this compound through transition metal catalysis could lead to novel functionalization reactions. nih.gov This would allow for the introduction of new substituents at the allylic position, further expanding the synthetic utility of this molecule. The activating effects of allylic groups on S(N)2 reactivity are well-documented and could also play a role in the reactivity of this compound. nih.gov

Theoretical Prediction of Reactivity and Selectivity in Complex Systems

Computational chemistry, particularly Density Functional Theory (DFT) calculations, has become an indispensable tool for understanding and predicting chemical reactivity. nih.gov For a relatively unexplored molecule like this compound, theoretical studies can provide valuable insights into its electronic structure, reactivity, and the mechanisms of its potential reactions, guiding future experimental work.

DFT calculations can be employed to investigate the frontier molecular orbitals (HOMO and LUMO) of this compound to predict its reactivity in various transformations, including cycloadditions and nucleophilic/electrophilic additions. mdpi.com For instance, computational studies can help to elucidate the feasibility and stereoselectivity of potential [2+2] cycloaddition reactions involving the alkene moiety. rsc.org

Moreover, theoretical modeling can be used to predict the regioselectivity and stereoselectivity of multicomponent reactions involving this compound. By calculating the activation energies of different possible reaction pathways, researchers can identify the most likely products and optimize reaction conditions to favor the desired outcome. researchgate.net Such predictive power is crucial for the rational design of complex synthetic sequences. Theoretical studies can also shed light on the mechanism of catalytic cycles involving this molecule, helping to design more efficient and selective catalysts.

Expanding the Scope of Applications in Diversity-Oriented Synthesis

Diversity-oriented synthesis (DOS) aims to create collections of structurally diverse small molecules to explore broad areas of chemical space, which is particularly valuable for the discovery of new bioactive compounds. cam.ac.ukcam.ac.uk The unique structural features of this compound make it an attractive building block for DOS. Its ability to participate in a variety of reactions, particularly multicomponent reactions, allows for the rapid generation of molecular complexity and diversity from a single starting material. nih.govdntb.gov.ua

Future research should focus on incorporating this compound into DOS libraries. By systematically varying the other components in multicomponent reactions, a wide range of structurally diverse compounds can be synthesized. For example, using different aldehydes, amines, and carboxylic acids in Ugi-type reactions with this compound would lead to a library of complex amides. mdpi.com

Furthermore, the products obtained from reactions involving this compound can serve as scaffolds for further diversification. The presence of the alkene functionality in the products allows for a wide range of post-modification reactions, such as hydrogenation, epoxidation, or metathesis, further increasing the structural diversity of the resulting library. The application of this isocyano-alkene in DOS strategies could lead to the discovery of novel molecules with interesting biological activities or material properties. nih.gov

Concluding Remarks

Summary of Current Understanding

3-Isocyano-2-methylprop-1-ene (B6154358) remains a largely unexplored chemical entity. While its existence is confirmed, a detailed understanding of its properties and reactivity is currently based on extrapolation from the well-established chemistry of isocyanides and allylic compounds. The presence of both a reactive isocyanide group and an allylic double bond suggests a versatile and potentially valuable building block in organic synthesis.

Outlook on Future Research Challenges and Opportunities

The significant lack of experimental data for this compound presents a clear opportunity for future research. Key areas for investigation include:

Development of an efficient and scalable synthesis: A reliable synthetic route would be the first step to enable further studies.

Thorough spectroscopic and physical characterization: Detailed analysis using modern spectroscopic techniques (NMR, IR, Mass Spectrometry) and determination of its physical properties are essential.

Exploration of its reactivity: A systematic study of its participation in cycloaddition, multicomponent, and rearrangement reactions would unveil its synthetic potential.

Investigation of its applications: The unique structural features of this compound may lead to the synthesis of novel and biologically active molecules.

Further research into this and other under-explored isocyanides could significantly broaden the scope of isocyanide chemistry and its applications in various fields.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-Isocyano-2-methylprop-1-ene, and how can purity be optimized?

  • Methodological Answer : The compound can be synthesized via the dehydration of a formamide precursor (e.g., using POCl₃ or phosgene derivatives) under controlled conditions. For example, similar sulfonyl chloride syntheses involve stepwise functionalization of propane derivatives with methoxy and isocyano groups . Purification typically employs fractional distillation or column chromatography under inert atmospheres due to the compound’s sensitivity to moisture. Purity (>95%) can be verified via GC-MS or HPLC, with storage recommendations at –20°C under argon to prevent degradation .

Q. How should researchers characterize this compound spectroscopically?

  • Methodological Answer : Key techniques include:

  • ¹H/¹³C NMR : Identify the isocyano group (δ ~155–160 ppm in ¹³C NMR) and methylpropene backbone (δ ~1.8–2.2 ppm for CH₃ in ¹H NMR).
  • IR Spectroscopy : Confirm the isocyanide stretch at ~2100–2150 cm⁻¹.
  • Mass Spectrometry : Use high-resolution MS to distinguish molecular ion peaks from potential byproducts. Cross-validate with computational predictions (e.g., DFT for expected fragmentation patterns) .

Q. What are the stability considerations for this compound during experimental workflows?

  • Methodological Answer : The isocyano group is prone to hydrolysis and oxidation. Stability tests under varying temperatures, solvents, and oxygen exposure should precede long-term studies. Use Schlenk-line techniques for handling, and monitor decomposition via TLC or in-situ IR. For kinetic stability analysis, employ accelerated aging studies with Arrhenius modeling to predict shelf-life .

Advanced Research Questions

Q. How can contradictory reactivity data in multicomponent reactions involving this compound be resolved?

  • Methodological Answer : Discrepancies may arise from solvent polarity, catalyst loading, or trace impurities. Systematic replication under controlled conditions (e.g., anhydrous DMF vs. THF) is critical. Use DoE (Design of Experiments) to isolate variables. Computational modeling (e.g., DFT for transition-state analysis) can identify steric or electronic factors affecting reactivity. Cross-reference with meta-analyses of analogous isocyanides to identify trends .

Q. What computational strategies validate the electronic structure and reaction pathways of this compound?

  • Methodological Answer : Perform DFT calculations (e.g., B3LYP/6-31G*) to map HOMO/LUMO distributions, highlighting the nucleophilic isocyano group. Compare with experimental UV-Vis spectra for validation. For reaction mechanisms, use QM/MM simulations to model intermediates in Ugi-type reactions, correlating activation energies with observed yields .

Q. How to design experiments assessing the compound’s utility in polymer or material science applications?

  • Methodological Answer : Evaluate its copolymerization potential via radical or anionic initiation with styrene or acrylates. Monitor molecular weight distributions via GPC and thermal stability via TGA. For functional materials (e.g., sensors), conjugate with fluorophores and test selectivity via fluorescence quenching assays. Include control experiments with non-isocyano analogs to confirm role specificity .

Q. What methodologies address contradictions in toxicity or safety profiles during handling?

  • Methodological Answer : Conduct acute toxicity assays (e.g., in vitro cell viability tests) and compare with structurally similar isocyanides. Address discrepancies by analyzing impurity profiles (e.g., residual phosgene). Implement safety protocols aligned with GHS guidelines, including fume hood use and real-time air monitoring for volatile byproducts .

Data Analysis & Interpretation

Q. How can meta-analysis frameworks resolve inconsistencies in published reactivity data?

  • Methodological Answer : Apply PICO (Population, Intervention, Comparison, Outcome) criteria to curate studies. Use statistical tools (e.g., RevMan) to assess heterogeneity and perform subgroup analyses (e.g., solvent effects). Sensitivity analyses can identify outlier studies, while funnel plots detect publication bias. This approach clarifies whether contradictory results stem from methodological variability or intrinsic compound behavior .

Q. What strategies ensure reproducibility in kinetic studies of this compound’s reactions?

  • Methodological Answer : Standardize reaction conditions (solvent purity, temperature control ±0.1°C) and employ inline analytics (e.g., ReactIR for real-time monitoring). Publish raw datasets with metadata (e.g., equipment calibration logs) in open-access repositories. Collaborate via inter-laboratory validation to isolate protocol-dependent variables .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.